N-{4-[(diisobutylamino)sulfonyl]phenyl}-3-fluorobenzamide
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Overview
Description
N-{4-[(diisobutylamino)sulfonyl]phenyl}-3-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfonyl group, a fluorobenzamide moiety, and a diisobutylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(diisobutylamino)sulfonyl]phenyl}-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-aminobenzenesulfonyl chloride with diisobutylamine under controlled conditions to form the sulfonyl chloride intermediate.
Coupling with 3-fluorobenzoic acid: The sulfonyl chloride intermediate is then reacted with 3-fluorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(diisobutylamino)sulfonyl]phenyl}-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(diisobutylamino)sulfonyl]phenyl}-3-fluorobenzamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorobenzamide moiety may enhance the compound’s binding affinity to its targets, leading to increased potency. The diisobutylamino group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability.
Comparison with Similar Compounds
N-{4-[(diisobutylamino)sulfonyl]phenyl}-3-fluorobenzamide can be compared with other sulfonyl-containing compounds and fluorobenzamide derivatives:
Similar Compounds: N-{4-[(diisobutylamino)sulfonyl]phenyl}-3-chlorobenzamide, N-{4-[(diisobutylamino)sulfonyl]phenyl}-3-bromobenzamide.
Uniqueness: The presence of the fluorine atom in this compound imparts unique electronic properties, making it distinct from its chloro and bromo analogs. This can result in different reactivity and biological activity profiles.
Properties
Molecular Formula |
C21H27FN2O3S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[4-[bis(2-methylpropyl)sulfamoyl]phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C21H27FN2O3S/c1-15(2)13-24(14-16(3)4)28(26,27)20-10-8-19(9-11-20)23-21(25)17-6-5-7-18(22)12-17/h5-12,15-16H,13-14H2,1-4H3,(H,23,25) |
InChI Key |
KRYMOHPVDUAMKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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